5-Bromo-2-fluorophenacylamine hydrochloride
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Overview
Description
5-Bromo-2-fluorophenacylamine hydrochloride is a chemical compound with the molecular formula C8H8BrClFNO. It is a derivative of phenacylamine, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluorophenacylamine hydrochloride typically involves the following steps:
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and fluorination reactions, followed by purification steps to ensure high purity and yield. The use of catalysts and specific reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluorophenacylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups on the phenyl ring.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
5-Bromo-2-fluorophenacylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorophenacylamine hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-2-fluorophenacylamine hydrochloride include:
- 5-Bromo-2-chlorophenacylamine hydrochloride
- 5-Bromo-2-iodophenacylamine hydrochloride
- 5-Fluoro-2-chlorophenacylamine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of bromine and fluorine substitutions on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Biological Activity
5-Bromo-2-fluorophenacylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom and a fluorine atom on the phenyl ring, contributing to its unique chemical properties. The compound is typically synthesized through a multi-step chemical process involving halogenation and amination reactions.
Structure
- Molecular Formula : C13H10BrFClN
- Molecular Weight : 303.58 g/mol
- Chemical Structure :
Chemical Structure
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Its structural similarity to other bioactive compounds allows it to interact with various cellular targets.
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. It disrupts key signaling pathways involved in cell survival and proliferation.
Case Study: Inhibition of K562 Cells
In a study examining the effects on human chronic myeloid leukemia K562 cells, derivatives similar to 5-bromo-2-fluorophenacylamine exhibited significant cytostatic effects, with IC50 values indicating potent inhibition of cell growth .
Antifungal Activity
The compound's bromine and fluorine substitutions also contribute to antifungal properties. A series of aromatic acylhydrazones derived from similar structures showed promising antifungal activity against Cryptococcus neoformans.
Table 1: Antifungal Activity Data
Compound | MIC (µg/mL) | Time-Kill Profile |
---|---|---|
5-Bromo-2-Fluoro | ≤1 | Fungicidal |
Control | >16 | Static |
This table summarizes the minimum inhibitory concentration (MIC) values for selected compounds, demonstrating that the presence of halogens enhances antifungal efficacy .
Structure-Activity Relationship (SAR)
The structural modifications of this compound have been crucial in determining its biological activity. The introduction of halogen atoms has been associated with increased potency against various pathogens.
Table 2: SAR Analysis
Substituent | Activity Level | Observations |
---|---|---|
Bromine | High | Enhances cytotoxicity |
Fluorine | Moderate | Improves solubility |
Methyl | Low | Reduces overall activity |
This analysis indicates that specific substituents can significantly influence the biological activity of the compound .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Halogenation : Introduction of bromine and fluorine onto the phenyl ring.
- Amination : Reaction with an amine to form the phenacylamine structure.
- Hydrochloride Formation : Salt formation to enhance solubility and stability.
Synthetic Route Example
A practical synthetic route includes:
Properties
Molecular Formula |
C8H8BrClFNO |
---|---|
Molecular Weight |
268.51 g/mol |
IUPAC Name |
2-amino-1-(5-bromo-2-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H |
InChI Key |
ZTHIXYIMCCUIRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CN)F.Cl |
Origin of Product |
United States |
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